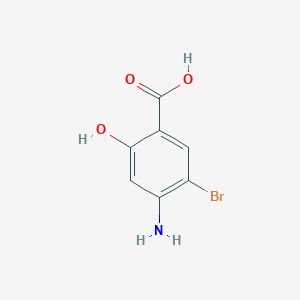
Tris(4-methoxy-3-nitrophenyl)arsane oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-methoxy-3-nitrophenyl)arsane oxide is a chemical compound with the molecular formula C21H18AsN3O10.
Preparation Methods
The synthesis of tris(4-methoxy-3-nitrophenyl)arsane oxide involves multiple steps, including the reaction of 4-methoxy-3-nitrophenyl derivatives with arsenic compounds under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in determining the yield and purity of the final product . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Tris(4-methoxy-3-nitrophenyl)arsane oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may lead to the formation of higher oxidation state compounds, while reduction reactions may result in the formation of lower oxidation state compounds .
Scientific Research Applications
Tris(4-methoxy-3-nitrophenyl)arsane oxide has a wide range of applications in scientific research In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it may be used in studies related to enzyme inhibition and protein interactionsIn industry, it is used in the production of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of tris(4-methoxy-3-nitrophenyl)arsane oxide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Tris(4-methoxy-3-nitrophenyl)arsane oxide can be compared with other similar compounds, such as tris(3-nitrophenyl) phosphine and triferrocenyl-substituted 1,3,5-triphenylbenzene . These compounds share some structural similarities but differ in their chemical properties and applications. For example, tris(3-nitrophenyl) phosphine is known for its flame-retardant properties, while triferrocenyl-substituted 1,3,5-triphenylbenzene is known for its photophysical properties .
Properties
CAS No. |
5437-90-1 |
|---|---|
Molecular Formula |
C21H18AsN3O10 |
Molecular Weight |
547.3 g/mol |
IUPAC Name |
4-bis(4-methoxy-3-nitrophenyl)arsoryl-1-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C21H18AsN3O10/c1-33-19-7-4-13(10-16(19)23(27)28)22(26,14-5-8-20(34-2)17(11-14)24(29)30)15-6-9-21(35-3)18(12-15)25(31)32/h4-12H,1-3H3 |
InChI Key |
DUJFRMWJHOJYDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[As](=O)(C2=CC(=C(C=C2)OC)[N+](=O)[O-])C3=CC(=C(C=C3)OC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



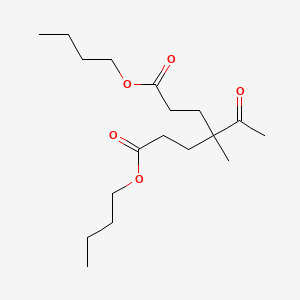
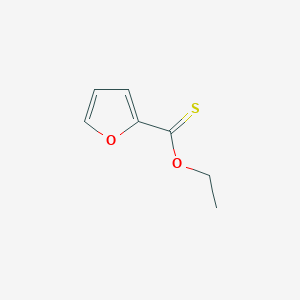
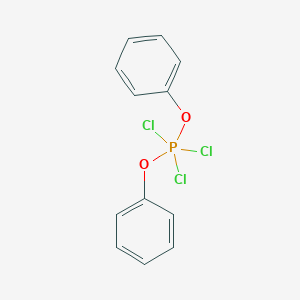
![2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14721716.png)
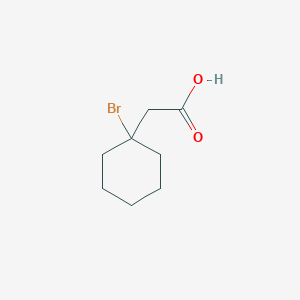
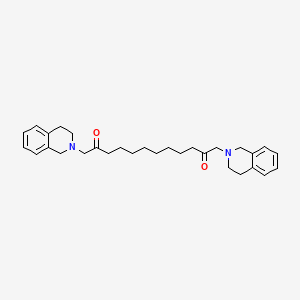
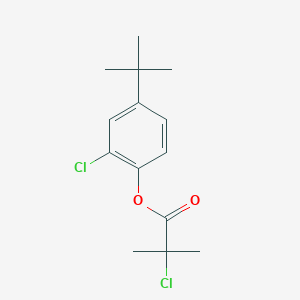
![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(piperidin-1-yl)ethane-1,2-dione](/img/structure/B14721747.png)
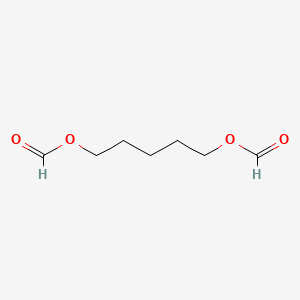


![[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea](/img/structure/B14721767.png)
